2-Amino-1,3-diazinan-4-one
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Overview
Description
2-Amino-1,3-diazinan-4-one is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-diazinan-4-one can be achieved through several methods. One efficient approach involves the reaction of isoselenocyanates with hydrazine hydrate and aromatic aldehydes. This one-pot synthesis provides a simple and mild way to construct various derivatives in moderate to good yields . Another method involves the reaction of primary amines, carbon disulfide, hydrazine, and acyl chlorides in a four-component one-pot synthesis . These methods are advantageous due to their simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The one-pot synthesis methods are particularly favored in industrial settings due to their efficiency and reduced need for purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-diazinan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and diazinane functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Amino-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Amino-1,3-diazinan-4-one can be compared with other similar compounds, such as:
1,2-Diazinane: Another isomer of diazinane with nitrogen atoms at different positions.
1,4-Diazinane:
Hexahydropyrimidine: A six-membered ring with two nitrogen atoms, similar to diazinanes.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H9N3O |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
2-amino-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H9N3O/c5-4-6-2-1-3(8)7-4/h4,6H,1-2,5H2,(H,7,8) |
InChI Key |
JYOGSWWVWXIZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(NC1=O)N |
Origin of Product |
United States |
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